LDL-C Reduction Superiority vs. MK-0916
In a 12-week Phase 2a clinical trial, MK-0736 at a 7 mg daily dose significantly lowered low-density lipoprotein cholesterol (LDL-C) by 12.3% compared to placebo. In contrast, the sister compound MK-0916 (6 mg/day) showed a non-significant trend toward increasing LDL-C in the same study [1].
| Evidence Dimension | Placebo-adjusted change in LDL-C |
|---|---|
| Target Compound Data | -12.3% (p=0.011) |
| Comparator Or Baseline | MK-0916 (6 mg/day): +3.0% (p=0.684) |
| Quantified Difference | 15.3 percentage point difference in placebo-adjusted LDL-C change |
| Conditions | 12-week, randomized, double-blind, placebo-controlled trial in overweight-to-obese patients with hypertension; n=79 for MK-0736 7 mg group; n=76 for placebo group. |
Why This Matters
This head-to-head trial data provides clear, quantified evidence that MK-0736 has a favorable and statistically significant effect on LDL-C, a key cardiovascular risk factor, whereas its close analog MK-0916 does not, making MK-0736 the superior choice for studies focused on lipid modulation.
- [1] Shah, S., Hermanowski-Vosatka, A., Gibson, K., Ruck, R. A., Jia, G., Zhang, J., ... & Feig, P. U. (2011). Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension. Journal of the American Society of Hypertension, 5(3), 166-176. View Source
